- Total Synthesis of (±)-Armepavines and (±)-Nuciferines From (2-Nitroethenyl)benzene Derivatives, Synthetic Communications, 2010, 40(23), 3452-3466
Cas no 96557-30-1 (2-(2-bromophenyl)acetaldehyde)
2-(2-bromophenyl)acetaldehyde structure
Product Name:2-(2-bromophenyl)acetaldehyde
Número CAS:96557-30-1
MF:C8H7BrO
Megavatios:199.044581651688
MDL:MFCD02261726
CID:860335
PubChem ID:11424180
Update Time:2024-10-25
2-(2-bromophenyl)acetaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 2-(2-bromophenyl)acetaldehyde
- (2-Bromophenyl)acetaldehyde
- 1-Bromo-2-(formylmethyl)benzene
- 2-Bromobenzeneacetaldehyde
- Benzeneacetaldehyde,2-bromo
- 2-Bromobenzeneacetaldehyde (ACI)
- Benzeneacetaldehyde, 2-bromo-
- 96557-30-1
- F8883-7724
- DB-080430
- 2-Bromobenzeneacetaldehyde; 1-Bromo-2-(formylmethyl)benzene;
- A1-15200
- 2-(2-bromophenyl) acetaldehyde
- SCHEMBL166137
- 2-(2-bromophenyl)acetaldehyde, AldrichCPR
- EN300-123468
- (2-Bromo-phenyl)-acetaldehyde
- AXBFWAWZAFWFQW-UHFFFAOYSA-N
- Z1183459130
- BS-50570
- DTXSID20465415
- (2-Bromophenyl)acetaldehyde, >90%
- W16824
- AKOS013283562
- CS-0038248
- 2-bromophenyl acetaldehyde
-
- MDL: MFCD02261726
- Renchi: 1S/C8H7BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2
- Clave inchi: AXBFWAWZAFWFQW-UHFFFAOYSA-N
- Sonrisas: O=CCC1C(Br)=CC=CC=1
Atributos calculados
- Calidad precisa: 197.96800
- Masa isotópica única: 197.96803g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 2
- Complejidad: 114
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2
- Superficie del Polo topológico: 17.1Ų
Propiedades experimentales
- Denso: 1.466
- Punto de ebullición: 262.1 °C at 760 mmHg
- Punto de inflamación: 95.8 °C
- PSA: 17.07000
- Logp: 2.19050
2-(2-bromophenyl)acetaldehyde Información de Seguridad
- Código de categoría de peligro: 22
-
Señalización de mercancías peligrosas:
2-(2-bromophenyl)acetaldehyde Datos Aduaneros
- Código HS:2913000090
- Datos Aduaneros:
中国海关编码:
2913000090概述:
2913000090 品目2912所列产品的其他衍生物〔指卤化,磺化,硝化或亚硝化的衍生物〕. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-(2-bromophenyl)acetaldehyde PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | B684925-250mg |
(2-Bromophenyl)acetaldehyde, >90% |
96557-30-1 | 250mg |
$ 178.00 | 2023-09-08 | ||
| TRC | B684925-2.5g |
(2-Bromophenyl)acetaldehyde, >90% |
96557-30-1 | 2.5g |
$ 1384.00 | 2023-09-08 | ||
| Alichem | A019110678-5g |
(2-Bromophenyl)acetaldehyde |
96557-30-1 | 95% | 5g |
$928.62 | 2023-08-31 | |
| Alichem | A019110678-10g |
(2-Bromophenyl)acetaldehyde |
96557-30-1 | 95% | 10g |
$1326.60 | 2023-08-31 | |
| Alichem | A019110678-25g |
(2-Bromophenyl)acetaldehyde |
96557-30-1 | 95% | 25g |
$2556.72 | 2023-08-31 | |
| Apollo Scientific | OR18812-250mg |
2-Bromophenylacetaldehyde |
96557-30-1 | 95% | 250mg |
£334.00 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1054509-100mg |
Benzeneacetaldehyde, 2-bromo- |
96557-30-1 | 95+% | 100mg |
$180 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1054509-250mg |
Benzeneacetaldehyde, 2-bromo- |
96557-30-1 | 95+% | 250mg |
$220 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1054509-1g |
Benzeneacetaldehyde, 2-bromo- |
96557-30-1 | 95+% | 1g |
$505 | 2024-06-06 | |
| abcr | AB427757-1 g |
(2-Bromophenyl)acetaldehyde; 97% |
96557-30-1 | 1 g |
€586.20 | 2023-07-18 |
2-(2-bromophenyl)acetaldehyde Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 10 min, 25 °C
1.2 Reagents: Sulfuric acid Solvents: Pentane , Water ; 1 h, 0 °C; 0 °C → 25 °C; 3 h, 25 °C
1.2 Reagents: Sulfuric acid Solvents: Pentane , Water ; 1 h, 0 °C; 0 °C → 25 °C; 3 h, 25 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride
1.3 Solvents: Diethyl ether
1.4 Reagents: Formic acid Solvents: Dichloromethane
1.5 Solvents: Water
1.6 Solvents: Dichloromethane
1.2 Reagents: Ammonium chloride
1.3 Solvents: Diethyl ether
1.4 Reagents: Formic acid Solvents: Dichloromethane
1.5 Solvents: Water
1.6 Solvents: Dichloromethane
Referencia
- A Novel Straightforward Synthesis of Enantiopure Tetrahydroisoquinoline Alkaloids, Journal of Organic Chemistry, 2001, 66(1), 243-250
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 2 h, -78 °C
1.2 Solvents: Methanol ; -78 °C; 1 h, -78 °C; -78 °C → rt; 30 min, rt
1.2 Solvents: Methanol ; -78 °C; 1 h, -78 °C; -78 °C → rt; 30 min, rt
Referencia
- Catalyst for aromatic or vinylic C-O, C-N, and C-C bond formation, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetone , Water ; 1.3 min, 0 °C
1.2 Catalysts: Ferrocene Solvents: Acetone ; 8.5 min, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.2 Catalysts: Ferrocene Solvents: Acetone ; 8.5 min, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
Referencia
- Continuous-Flow Synthesis of Monoarylated Acetaldehydes Using Aryldiazonium Salts, Journal of the American Chemical Society, 2012, 134(30), 12466-12469
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 20 min, 0 °C; 45 min, 0 °C
1.2 10 min, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 4 h, reflux
1.2 10 min, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 4 h, reflux
Referencia
- One-Pot Synthesis of Aminoenone via Direct Reaction of the Chloroalkyl Enone with NaN3 - Rapid Access to Polycyclic Alkaloids, Journal of Organic Chemistry, 2010, 75(15), 5289-5295
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 5 h, rt
Referencia
- Copper(I)-catalyzed asymmetric [3 + 2] cycloaddition of N-ester acylhydrazones and β-trifluoromethyl-α,β-unsaturated ketones, Organic Chemistry Frontiers, 2022, 9(20), 5544-5550
Métodos de producción 7
Condiciones de reacción
Referencia
- A new method for the preparation of 3-alkoxy- and 3-hydroxy-3,4-dihydro-1H-2-benzopyrans, Archiv der Pharmazie (Weinheim, 1990, 323(8), 493-9
Métodos de producción 8
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran , Water
Referencia
- Studies on the development of synthetic routes to enediynes, 1997, , 58(10),
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 15 h, rt
Referencia
- (Benzofuranyl)aminoalkyl-substituted boronic acid derivatives and their preparation and use for the treatment of viral infections, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene
Referencia
- Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C-C, C-N, and C-O bond-forming cross-couplings, Journal of Organic Chemistry, 2002, 67(16), 5553-5566
Métodos de producción 11
Condiciones de reacción
1.1 180 - 250 °C
Referencia
- Synthesis of 1'-(carbo-t-butoxy) spiro[isochroman-1,4'-piperidinyl]-3-carboxylic acid, Chemistry Journal, 2012, 2(3), 111-117
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; overnight, rt
Referencia
- Preparation of 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives as inhibitors of (alpha-v)(beta-6) integrin, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 4 h, -78 °C
1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; -78 °C → rt; overnight, rt
1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; -78 °C → rt; overnight, rt
Referencia
- Intramolecular Anti-Carbolithiation of Alkynes: Stereo-Directing Effect of Lithium-Coordinating Substituents, European Journal of Organic Chemistry, 2022, 2022(2),
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C
1.2 0 °C; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 6 h, reflux
1.2 0 °C; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 6 h, reflux
Referencia
- Indoles Synthesized from Amines via Copper Catalysis, Organic Letters, 2013, 15(7), 1666-1669
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 15 min, rt
1.2 1 h, rt
1.2 1 h, rt
Referencia
- Facile synthesis of 4,5,6a,7-tetrahydrodibenzo[de,g]chromene heterocycles and their transformation to phenanthrene alkaloids, Tetrahedron, 2013, 69(42), 8914-8920
Métodos de producción 16
Condiciones de reacción
1.1 Solvents: Dichloromethane
Referencia
- Silicon-terminated Domino-Heck-Reaktions and Enantioselective Syntheses, 1996, , ,
2-(2-bromophenyl)acetaldehyde Raw materials
- Benzene, 1-bromo-2-(2-methoxyethenyl)-, (E)- (9CI)
- (Methoxy)methyltriphenylphosphonium Chloride
- 2-Bromobenzaldehyde
- Methyl 2-(2-bromophenyl)acetate
- methoxycarbonyl methyl carbonate
- 3-(2-Bromophenyl)oxirane-2-carboxylic acid
- 2-(2-bromophenyl)ethan-1-ol
- Benzene, 1-bromo-2-(2-nitroethyl)-
2-(2-bromophenyl)acetaldehyde Preparation Products
2-(2-bromophenyl)acetaldehyde Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:96557-30-1)2-(2-bromophenyl)acetaldehyde
Número de pedido:A1196041
Estado del inventario:in Stock
Cantidad:250mg/1g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 02:29
Precio ($):202.0/469.0
Correo electrónico:sales@amadischem.com
2-(2-bromophenyl)acetaldehyde Literatura relevante
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96557-30-1)2-(2-bromophenyl)acetaldehyde
Pureza:99%/99%
Cantidad:250mg/1g
Precio ($):202.0/469.0